
methyl 2-(4-bromothiophen-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-bromothiophen-3-yl)acetate (MBTA) is an organobromine compound that is used in a variety of scientific research applications. It is a versatile building block for synthesizing a wide range of organobromine compounds, and it is used in a number of biochemical and physiological studies.
科学研究应用
Methyl 2-(4-bromothiophen-3-yl)acetate is used in a variety of scientific research applications, including the synthesis of organobromine compounds, biochemical and physiological studies, and drug development. It is also used as a building block for the synthesis of a variety of organobromine compounds, such as bromoacetates, bromoamides, and bromoethers. This compound is also used in biochemical and physiological studies to investigate the effects of bromine on cellular metabolism and other physiological processes. Additionally, this compound is used in drug development to evaluate the potential therapeutic effects of bromine-containing compounds.
作用机制
The mechanism of action of methyl 2-(4-bromothiophen-3-yl)acetate is not fully understood. However, it is believed that the bromine atoms in this compound interact with proteins and enzymes in cells, leading to the modulation of cellular metabolism and other physiological processes. Additionally, the methyl group in this compound may interact with lipids and other biomolecules, leading to changes in cellular structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can modulate the activity of enzymes and proteins, leading to changes in cellular metabolism and other physiological processes. Additionally, this compound has been shown to interact with lipids and other biomolecules, leading to changes in cellular structure and function.
实验室实验的优点和局限性
The main advantage of using methyl 2-(4-bromothiophen-3-yl)acetate in lab experiments is that it is a versatile building block for synthesizing a wide range of organobromine compounds. Additionally, this compound is a relatively safe compound to work with in the lab, as it has a low toxicity profile. However, this compound is not stable in the presence of light and heat, so it must be stored and handled carefully.
未来方向
There are a number of potential future directions for research on methyl 2-(4-bromothiophen-3-yl)acetate. First, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, research is needed to develop more efficient and cost-effective methods for synthesizing this compound. Finally, research is needed to evaluate the potential therapeutic applications of this compound and other organobromine compounds.
合成方法
Methyl 2-(4-bromothiophen-3-yl)acetate is synthesized using a two-step process that involves an initial bromination reaction followed by a substitution reaction. The bromination reaction involves the reaction of 4-bromothiophen-3-yl acetate with bromine in the presence of a base, such as potassium carbonate or sodium hydroxide. The substitution reaction involves the reaction of the brominated compound with methyl iodide in the presence of a base, such as potassium carbonate or sodium hydroxide. This two-step process yields this compound in high yields.
属性
IUPAC Name |
methyl 2-(4-bromothiophen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)2-5-3-11-4-6(5)8/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNLCOJAUIYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

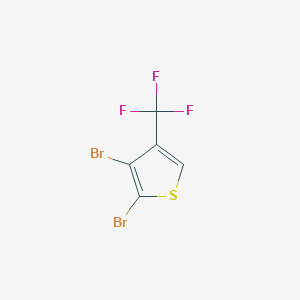

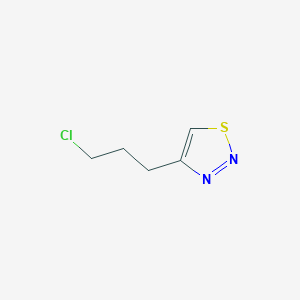
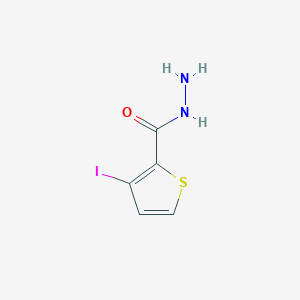
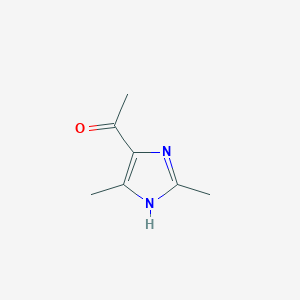
![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)


![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)
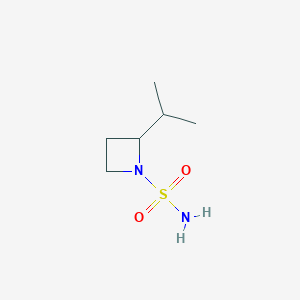

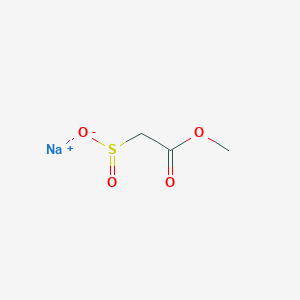
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)